Berkeleylactone F

Description

Properties

Molecular Formula |

C16H28O5 |

|---|---|

Molecular Weight |

300.39 g/mol |

IUPAC Name |

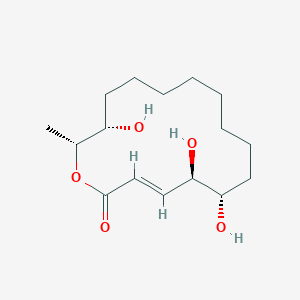

(3E,5R,6S,15S,16R)-5,6,15-trihydroxy-16-methyl-1-oxacyclohexadec-3-en-2-one |

InChI |

InChI=1S/C16H28O5/c1-12-13(17)8-6-4-2-3-5-7-9-14(18)15(19)10-11-16(20)21-12/h10-15,17-19H,2-9H2,1H3/b11-10+/t12-,13+,14+,15-/m1/s1 |

InChI Key |

OXTXYWGSTRVDDS-MLCUHWOYSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](CCCCCCCC[C@@H]([C@@H](/C=C/C(=O)O1)O)O)O |

Canonical SMILES |

CC1C(CCCCCCCCC(C(C=CC(=O)O1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unlocking Cryptic Biosynthesis: A Technical Guide to the Discovery and Isolation of Berkeleylactone F via Fungal Coculture

Executive Summary

The discovery of novel antibiotics is increasingly reliant on tapping into the "dark matter" of microbial genomes—cryptic biosynthetic gene clusters (BGCs) that remain silent under standard laboratory conditions. The discovery of the berkeleylactones, a novel class of 16-membered macrolide antibiotics, exemplifies this approach. Sourced from the toxic, metal-rich waters of the Berkeley Pit Lake in Montana, these compounds are not produced in axenic (pure) cultures (1)[1]. Instead, their biosynthesis is triggered exclusively through the co-cultivation of Penicillium fuscum and Penicillium camembertii/clavigerum (2)[2].

This whitepaper provides an in-depth, step-by-step technical guide to the fermentation, bioassay-guided isolation, and structural elucidation of Berkeleylactone F , detailing the causality behind the experimental workflows that make this discovery possible.

The Paradigm of Cryptic Biosynthesis and Fungal Coculture

Microbes in extreme environments rely on complex chemical defense mechanisms. In pure culture, the absence of ecological competitors often results in the downregulation of secondary metabolite pathways to conserve energy. Coculturing introduces biotic stress and chemical crosstalk, acting as an epigenetic switch to activate these silent BGCs (1)[1].

Fungal coculture crosstalk activating cryptic biosynthetic gene clusters for macrolide production.

Protocol 1: Self-Validating Fungal Coculture Fermentation

To successfully induce the production of Berkeleylactone F, the timing and conditions of the coculture must be meticulously controlled.

-

Step 1: Axenic Baseline Establishment: Inoculate P. fuscum and P. camembertii/clavigerum separately into Potato Dextrose Broth (PDB). Cultivate at 25°C on a rotary shaker to establish robust, log-phase biomass.

-

Step 2: Timed Co-Inoculation: Transfer equal volumes of the axenic cultures into a single, large-scale bioreactor containing fresh PDB. Causality: Introducing both strains simultaneously during their exponential growth phase ensures equal resource competition, maximizing the chemical crosstalk required for BGC activation.

-

Step 3: Incubation & Epigenetic Triggering: Maintain the coculture under continuous agitation. The fermentation is carefully timed (typically 14-21 days) to capture the peak accumulation of secondary metabolites before natural degradation occurs.

-

System Validation: Simultaneously cultivate parallel axenic control flasks under identical conditions. Perform daily organic micro-extractions and analyze via LC-MS. The protocol is validated only when the target mass peak (m/z 301.19 [M+H]+ for Berkeleylactone F) emerges exclusively in the coculture chromatogram and remains entirely absent in the axenic controls (1)[1].

Bioassay-Guided Extraction and Isolation

Because the coculture broth contains a highly complex mixture of primary and secondary metabolites, isolation requires a targeted approach. The research team initially sought compounds capable of blocking epithelial-mesenchymal transition, inflammation, and apoptosis by targeting matrix metalloproteinase-3 (MMP-3), caspase-1, and caspase-3 (1)[1]. The chloroform extract exhibited moderate inhibition of MMP-3, which was subsequently utilized as a highly specific enzymatic tracking tool to guide the fractionation of macrolides, including Berkeleylactone F[1].

Bioassay-guided extraction and chromatographic isolation workflow for Berkeleylactone F.

Protocol 2: Self-Validating Extraction & Purification

-

Step 1: Selective Organic Extraction: Harvest the coculture broth and extract exhaustively with Chloroform (CHCl3). Causality: CHCl3 is specifically chosen to partition non-polar to moderately polar secondary macrolides into the organic phase while leaving highly polar primary metabolites (sugars, proteins) in the aqueous waste.

-

Step 2: Primary Fractionation: Subject the concentrated organic extract to silica gel column chromatography, eluting with a gradient solvent system (e.g., Hexane/EtOAc).

-

Step 3: Enzymatic Bioassay Guidance: Screen the resulting fractions using the MMP-3 inhibition assay. Select the active fractions for downstream processing.

-

Step 4: Chemotype-Guided HPLC: Utilize preparative High-Performance Liquid Chromatography (HPLC). Because Berkeleylactone F is a weaker inhibitor of MMP-3 compared to Berkeleylactone A, 1H NMR spectral data is used alongside the bioassay to track the structural signatures of related chemotypes during this final purification step (1)[1].

-

System Validation: Spike a known concentration of a standard MMP-3 inhibitor into a negative control fraction to validate assay sensitivity and prevent false negatives. The purity of the final Berkeleylactone F isolate is validated via 1H NMR and HPLC, ensuring >95% purity with no residual solvent or analogue cross-contamination (3)[3].

Structural Elucidation and Chemical Profiling

The structural determination of Berkeleylactone F relies on a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy. HRESIMS assigned the molecular formula C16H28O5 to Berkeleylactone F (1)[1].

Structurally, it is a 16-membered unsaturated cyclic macrolactone. Unlike the most potent analogue, Berkeleylactone A (which possesses a C-4 ketone), Berkeleylactone F features a C-4 alcohol and lacks the succinate moiety found in other derivatives like Berkeleylactone G[1].

Quantitative Data Summary

| Property | Specification / Detail |

| Compound Name | Berkeleylactone F |

| CAS Number | 2095114-72-8 |

| Molecular Formula | C16H28O5 |

| Molecular Weight | 300.4 g/mol |

| Source Organisms | Penicillium fuscum & P. camembertii/clavigerum (Coculture) |

| Structural Class | 16-membered unsaturated cyclic macrolide |

| Key Structural Features | C-4 alcohol; lacks succinate moiety |

| Appearance | Off-white solid |

| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO |

| Storage Condition | -20°C |

Pharmacological Profile and Mode of Action

Berkeleylactone F exhibits notable antimicrobial activity against Gram-positive pathogens, as well as the fungal strains Candida albicans and Candida glabrata (3)[3].

The most profound scientific implication of the berkeleylactones lies in their mechanism of action. First-generation macrolide antibiotics (e.g., erythromycin, clarithromycin) typically feature 14-, 15-, or 16-membered rings with specific sugar moieties essential for binding to the 50S ribosomal subunit to inhibit bacterial protein synthesis (1)[1]. In stark contrast, mode of action studies have demonstrated that the berkeleylactones do not inhibit protein synthesis nor target the ribosome (4)[4]. This indicates a completely novel, yet-to-be-fully-characterized mechanism of action, making compounds like Berkeleylactone F vital structural scaffolds for the development of next-generation therapeutics capable of bypassing existing macrolide resistance mechanisms.

References

- Stierle, A. A., et al. (2017). "The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.

- BioAustralis. (2019).

- Stierle, A. A., et al. (2017).

- American Council on Science and Health. (2017).

Sources

absolute stereochemistry of Berkeleylactone F using Mosher's method

The Absolute Stereochemistry of Berkeleylactone F: A Technical Guide to Mosher’s Method

Abstract This technical guide details the determination of the absolute stereochemistry of Berkeleylactone F, a 16-membered macrolide antibiotic isolated from a fungal coculture of Penicillium fuscum and Penicillium camembertii/.clavigerum.[1] The guide focuses on the application of the Modified Mosher’s Method, analyzing the mechanistic principles, experimental protocols, and data interpretation that led to the assignment of the 4R, 5S, 14S, 15R configuration.

Part 1: Introduction & Chemical Context

The Target: Berkeleylactone F Berkeleylactone F is a secondary metabolite belonging to a family of antibiotic macrolides.[2][3] It was isolated by Stierle et al. (2017) during a study on the induction of "cryptic" biosynthetic pathways via fungal coculture. Unlike its congener Berkeleylactone A, which contains a ketone at C-4, Berkeleylactone F possesses a secondary alcohol at this position, making it a prime candidate for stereochemical assignment via NMR anisotropy methods.

The Challenge: Stereochemical Ambiguity While 2D NMR techniques (COSY, HMBC, NOESY) can establish relative stereochemistry (diastereomeric relationships), they cannot determine absolute configuration (enantiomeric series) without a known chiral reference. X-ray crystallography requires single crystals, which are often difficult to obtain for oily macrolides. Consequently, the Modified Mosher’s Method remains the gold standard for determining the absolute configuration of secondary alcohols in solution.

Part 2: The Modified Mosher’s Method (Theoretical Basis)

1. Mechanistic Principle

The method relies on the derivatization of a chiral secondary alcohol with enantiomers of

-

Reagents:

- and -

Anisotropic Shielding: The resulting diastereomeric esters adopt a preferred conformation in solution where the carbinyl proton, the ester carbonyl, and the trifluoromethyl group are syn-coplanar. In this conformation, the phenyl group of the MTPA moiety exerts a diamagnetic anisotropic shielding effect on the protons situated "above" or "below" the plane of the ester linkage.

2. The "R/S" Nomenclature Inversion (Critical Technical Note) A common source of error in Mosher analysis is the change in Cahn-Ingold-Prelog (CIP) priority during derivatization.

-

-MTPA-Cl typically yields the

-

-MTPA-Cl typically yields the

-

Convention: Data analysis relies on the difference in chemical shifts (

) between thengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="display ng-star-inserted"> [2][5]

3. The Mosher Model

-

Positive

( -

Negative

(

Part 3: Experimental Strategy & Protocol

The following protocol reconstructs the methodology used for Berkeleylactone F, validated against standard high-fidelity Mosher procedures.

Step 1: Derivatization

Two aliquots of Berkeleylactone F are reacted separately to form the diastereomeric pair.

-

Reaction A (

-Ester Formation):-

Dissolve Berkeleylactone F (approx. 0.5 - 1.0 mg) in anhydrous deuterated pyridine (

) or -

Add excess

-(-)-MTPA-Cl . -

Incubate at room temperature (2–4 hours) until TLC indicates consumption of the starting alcohol.

-

Quench with water/saturated

, extract with solvent (e.g., EtOAc), and purify via HPLC or preparative TLC if necessary (though crude NMR is often sufficient if impurities don't overlap).

-

-

Reaction B (

-Ester Formation):-

Repeat the procedure using

-(+)-MTPA-Cl .

-

Step 2: NMR Acquisition

-

Acquire

NMR spectra (typically 500 MHz or higher) for both the -

Assign proton signals flanking the chiral center (C-4) using 2D COSY/HSQC data. Key protons for Berkeleylactone F include H-3 and H-5.

Step 3: Data Analysis ( Calculation)

Calculate

| Proton Position | Diagnostic Interpretation | |||

| H-3 (Left side) | Positive (+) | Protons on this side are shielded by the Ph group of the | ||

| H-5 (Right side) | Negative (-) | Protons on this side are shielded by the Ph group of the |

(Note: The table above illustrates the pattern required for an R -configuration at C-4. Actual values depend on solvent and concentration).

Part 4: Case Study – Berkeleylactone F Results

Determination of C-4 Configuration

In the study by Stierle et al. (2017), the absolute configuration of Berkeleylactone F (Compound 9) was determined by analyzing the

-

Observation: The protons on the C-3 side of the macrolide ring exhibited positive

values. -

Observation: The protons on the C-5 side (towards the rest of the ring) exhibited negative

values.

Full Stereochemical Assignment

Combining the Mosher analysis at C-4 with relative stereochemistry derived from NOESY correlations and coupling constants (

This assignment was later corroborated by the total synthesis of Berkeleylactone F by Vakiti et al. (2022), where the synthetic material (constructed with known stereocenters) matched the natural product's spectral data.

Part 5: Visualization of the Workflow

The following diagram illustrates the decision logic used to assign the configuration based on the sign of

Caption: Workflow for the determination of absolute stereochemistry using the Modified Mosher’s Method. The specific pattern observed for Berkeleylactone F (Left +, Right -) confirms the 4R configuration.

References

-

Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., Alverson, J. B., Hoody, J., ... & Klepacki, D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[1] Journal of Natural Products, 80(4), 1150–1160. Link

-

Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Kumar, J. V. S. (2022). Total synthesis of Berkeleylactone F. Organic & Biomolecular Chemistry, 20, 1234-1240. Link

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Berkeleylactone F: A Technical Guide to Biological Activity Screening and Initial Mechanistic Insights

Abstract

Berkeleylactone F, a 16-membered macrolide discovered from a carefully timed coculture of Penicillium fuscum and P. camembertii/clavigerum, represents a compelling subject for biological activity screening.[1][2] As a member of the berkeleylactone family, it shares a structural scaffold with compounds like Berkeleylactone A, which has demonstrated potent antimicrobial properties.[1][3][4] This guide provides a comprehensive framework for the systematic evaluation of Berkeleylactone F's biological potential, detailing robust protocols for assessing its cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. Furthermore, we present initial findings and explore potential signaling pathways that may be modulated by this novel natural product, offering a roadmap for future drug discovery and development efforts.

Introduction: The Rationale for Screening Berkeleylactone F

Natural products remain a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity.[5] The berkeleylactones, a series of 16-membered ring macrolides, emerged from the innovative approach of fungal coculture, a technique known to activate silent biosynthetic gene clusters and yield novel secondary metabolites.[1][3] The most studied analog, Berkeleylactone A, exhibits significant antimicrobial activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Bacillus anthracis, and Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range.[1][2][3][4] Notably, its mode of action appears to be novel, as it does not inhibit protein synthesis, a common mechanism for macrolide antibiotics.[1][2][3][4]

Berkeleylactone F, with its distinct molecular formula of C16H28O5, features a C-4 alcohol in place of a ketone found in some other berkeleylactones.[1] While comprehensive biological data for Berkeleylactone F is still emerging, preliminary studies have suggested inhibitory activity against CCRF-CEM leukemia cells, warranting a more thorough investigation into its potential as a therapeutic agent.[6] This guide, therefore, outlines a systematic and robust screening cascade designed to elucidate the full spectrum of Berkeleylactone F's biological activities.

Comprehensive Biological Activity Screening Workflow

The initial evaluation of a novel natural product requires a multi-faceted approach to identify its primary biological effects. The following workflow is proposed for a comprehensive screening of Berkeleylactone F.

Caption: A diagram illustrating potential points of inhibition of the NF-κB signaling pathway by Berkeleylactone F.

A key experiment would involve treating LPS-stimulated macrophages with Berkeleylactone F and then performing Western blot analysis to assess the phosphorylation status of key pathway proteins such as IKK and IκBα, as well as the nuclear translocation of the p65 subunit of NF-κB.

Conclusion and Future Directions

Berkeleylactone F presents an exciting opportunity for the discovery of novel bioactive compounds. Its origin from a fungal coculture and its structural similarity to the potent antimicrobial agent Berkeleylactone A provide a strong rationale for the comprehensive biological activity screening outlined in this guide. The detailed protocols for cytotoxicity, antimicrobial, anti-inflammatory, and enzyme inhibition assays offer a robust framework for its initial characterization.

Should Berkeleylactone F demonstrate significant activity in any of these primary screens, further investigation into its mechanism of action will be crucial. Elucidating its molecular targets and its effects on key signaling pathways will be paramount for its development as a potential therapeutic lead. The journey from a novel natural product to a clinically relevant drug is long, but the systematic approach detailed herein provides a solid foundation for unlocking the full potential of Berkeleylactone F.

References

-

Stierle, A. A., Stierle, D. B., Decato, D., & Priestley, N. D. (2022). Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum. Journal of natural products, 85(4), 834–842. [Link]

-

Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., & Linington, R. G. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of natural products, 80(4), 1150–1160. [Link]

-

Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., & Linington, R. G. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. PubMed, 28452495. [Link]

-

Zhou, M., Wu, L., Kang, W., Li, Y., Zhang, G., Zhang, J., ... & Gu, Y. (2022). In vitro activity of lactone ketolide nafithromycin (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide-resistance phenotype collected from mainland China. Infection and Drug Resistance, 15, 5963–5970. [Link]

-

Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., & Linington, R. G. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. ResearchGate. [Link]

-

Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Kumar, J. V. S. (2021). Total synthesis of Berkeleylactone F. ResearchGate. [Link]

-

Stierle, A. A., Stierle, D. B., Decato, D., Priestley, N. D., & Linington, R. G. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. ACS Publications. [Link]

-

Zhou, M., Wu, L., Kang, W., Li, Y., Zhang, G., Zhang, J., ... & Gu, Y. (2022). In vitro activity of lactone ketolide nafithromycin (WCK 4873) against Streptococcus pneumoniae isolates enriched with macrolide. Semantic Scholar. [Link]

-

El-Hawary, S. S., Mohammed, R., AbouZid, S. F., & El-Agamy, R. (2022). Berkeleylactones S-T, novel 16-membered macrolides isolated from the endophytic fungus Penicillium egyptiacum. ResearchGate. [Link]

-

Ivanchik, G., & Kozlov, R. (2023). In vitro activity of macrolides against Streptococcus pneumoniae and Streptococcus pyogenes in the Russian Federation: “Status praesens”. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]

-

da Cunha, F. M., Dantas-Santos, N., & da Silva, J. K. (2022). Anti-Inflammatory and Immunoregulatory Action of Sesquiterpene Lactones. MDPI. [Link]

-

Galvidis, I., Meimaroglou, S., & Eremin, S. (2015). Group determination of 14-membered macrolide antibiotics and azithromycin using antibodies against common epitopes. Analytical Biochemistry, 468, 75–82. [Link]

-

Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Lumen Learning. [Link]

-

Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (2026). Disk Diffusion and Quality Control. EUCAST. [Link]

-

ResearchGate. (n.d.). Overview of the three major signaling pathways regulating inflammation: NF-kB, MAPK, and JAK-STAT. ResearchGate. [Link]

-

Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. American Society for Microbiology. [Link]

-

IMD Berlin. (n.d.). Evaluating patients' individual response regarding anti-inflammatory preparations using the TNF-αinhibitor test. IMD Berlin. [Link]

-

ResearchGate. (n.d.). Anti-inflammatory activity against TNF-and IL-6. ResearchGate. [Link]

-

Salehi, B., et al. (2019). Natural Products as a Source of Anti-Inflammatory Agents Associated with Inflammatory Bowel Disease. MDPI. [Link]

-

Ferraz, C. R., Carvalho, T. T., Manchope, M. F., Artero, N. A., Rasquel-Oliveira, F. S., Fattori, V., ... & Casagrande, R. (2018). Insights into Natural Products in Inflammation. MDPI. [Link]

-

Yahfoufi, N., Alsadi, N., Jambi, M., & Matar, C. (2018). The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Nutrients, 10(11), 1618. [Link]

-

Lee, K. H. (2021). Natural and Synthetic Lactones Possessing Antitumor Activities. MDPI. [Link]

Sources

- 1. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational investigation of natural compounds as inhibitors against macrolide-resistant protein using virtual screening, molecular docking and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Architecture of a Fungal Antibiotic: A Technical Guide to the Berkeleylactone F Biosynthesis Pathway in Penicillium Species

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Berkeleylactone F, a 16-membered macrocyclic polyketide, represents a class of fungal secondary metabolites with promising biological activities. Its unique structure, a hallmark of complex enzymatic machinery, has garnered significant interest within the natural product and drug discovery communities. This technical guide provides an in-depth exploration of the Berkeleylactone F biosynthetic pathway in Penicillium species. We will dissect the genetic blueprint, propose a detailed enzymatic cascade, and present robust experimental workflows for pathway elucidation and engineering. This document serves as a comprehensive resource for researchers aiming to understand, harness, and potentially re-engineer this fascinating biosynthetic assembly line for the production of novel therapeutic agents.

Introduction: The Rise of a Cryptic Metabolite

The discovery of Berkeleylactone F is a compelling example of how microbial interactions can unlock novel chemical diversity. Initially identified from the coculture of Penicillium fuscum and Penicillium camembertii/clavigerum, its production is not observed in axenic cultures of either species.[1][2] This phenomenon strongly suggests the activation of a "silent" or cryptic biosynthetic gene cluster (BGC) through interspecies "crosstalk".[1] Further research has identified Penicillium turbatum as a producer of Berkeleylactone F and other analogues, leading to the identification of a putative biosynthetic gene cluster, designated bekl.[3][4]

Berkeleylactone F is a member of the berkeleylactone family of macrolides, which have demonstrated modest inhibitory activity against certain leukemia cell lines.[5] The 16-membered lactone ring is characteristic of polyketides, a large class of natural products synthesized by polyketide synthases (PKSs).[6] Understanding the intricate enzymatic steps involved in its formation is paramount for several reasons: it provides fundamental insights into fungal secondary metabolism, opens avenues for the discovery of new enzymes with novel catalytic functions, and lays the groundwork for the bioengineering of new macrolide antibiotics.

The Genetic Blueprint: The bekl Biosynthetic Gene Cluster

The biosynthesis of Berkeleylactone F is orchestrated by a dedicated set of genes clustered together on the fungal chromosome. The putative bekl gene cluster, identified in P. turbatum, is predicted to contain all the necessary enzymatic machinery for the synthesis and tailoring of the berkeleylactone scaffold.[3][4] While a complete functional annotation of every gene is an ongoing area of research, a general framework can be proposed based on sequence homology and the known principles of polyketide biosynthesis.

A typical fungal polyketide BGC comprises a core PKS gene, genes for tailoring enzymes (e.g., oxidoreductases, transferases), and often regulatory and transporter genes. The bekl cluster is hypothesized to follow this canonical organization.

The Assembly Line: A Proposed Biosynthetic Pathway for Berkeleylactone F

The construction of Berkeleylactone F is a multi-step process initiated by a Type I iterative Polyketide Synthase (PKS). This large, multi-domain enzyme functions as a molecular assembly line, sequentially adding and modifying two-carbon units to build the polyketide backbone.

The Core Machinery: The Polyketide Synthase (PKS)

The central enzyme in the pathway is a highly reducing Type I PKS. This megasynthase is predicted to contain the following key domains:

-

Acyltransferase (AT): Selects the starter (acetyl-CoA) and extender (malonyl-CoA) units.

-

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, extending the polyketide chain.

-

Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

-

Dehydratase (DH): Removes a water molecule to form a double bond.

-

Enoylreductase (ER): Reduces the double bond to a single bond.

-

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the catalytic domains.

-

Thioesterase (TE): Catalyzes the final release and macrolactonization of the completed polyketide chain.

The iterative nature of this fungal PKS allows for the synthesis of the C16 backbone from one acetyl-CoA starter unit and seven malonyl-CoA extender units. The specific sequence and activity of the KR, DH, and ER domains within each iterative cycle dictate the reduction pattern of the final polyketide chain.

Tailoring the Scaffold: Post-PKS Modifications

Following the synthesis and release of the polyketide macrocycle, a series of tailoring enzymes modify the core structure to yield Berkeleylactone F. Based on the chemical structure of Berkeleylactone F, which features several hydroxyl groups, the bekl gene cluster is predicted to encode for one or more hydroxylases, likely cytochrome P450 monooxygenases.[7] These enzymes are responsible for the regio- and stereospecific installation of hydroxyl groups on the macrolide ring, a critical step for its biological activity.

The proposed biosynthetic pathway is visualized in the following diagram:

Caption: Proposed biosynthetic pathway of Berkeleylactone F.

Experimental Workflows for Pathway Elucidation

Validating the proposed biosynthetic pathway and characterizing the function of each enzyme requires a combination of genetic, biochemical, and analytical techniques. The following section outlines key experimental workflows.

Gene Knockout via CRISPR-Cas9

To confirm the involvement of the bekl gene cluster and to elucidate the function of individual genes, targeted gene knockout is an indispensable tool. The CRISPR-Cas9 system has been successfully adapted for use in Penicillium species and offers a precise and efficient method for gene disruption.[1][8][9]

Protocol: CRISPR-Cas9 Mediated Gene Knockout in Penicillium turbatum

-

gRNA Design and Synthesis: Design single guide RNAs (sgRNAs) targeting the gene of interest within the bekl cluster. Synthesize the sgRNAs in vitro.

-

Cas9-RNP Assembly: Assemble the Cas9-sgRNA ribonucleoprotein (RNP) complex in vitro.

-

Protoplast Preparation: Generate protoplasts from P. turbatum mycelia using enzymatic digestion.

-

Transformation: Transform the protoplasts with the pre-assembled Cas9-RNP complex and a donor DNA template for homology-directed repair (if creating a clean deletion).

-

Selection and Screening: Select for transformants and screen for successful gene knockout using PCR and sequencing.

-

Metabolite Analysis: Analyze the metabolite profile of the knockout mutants using LC-MS/MS to observe the absence of Berkeleylactone F or the accumulation of biosynthetic intermediates.[10][11]

Heterologous Expression

Heterologous expression of the entire bekl gene cluster or individual genes in a well-characterized host strain, such as Aspergillus oryzae, can confirm the cluster's role in Berkeleylactone F production and allow for the characterization of individual enzyme activities.[6][12]

Protocol: Heterologous Expression of the bekl Gene Cluster in Aspergillus oryzae

-

Vector Construction: Clone the entire bekl gene cluster into a fungal expression vector.

-

Host Transformation: Transform A. oryzae protoplasts with the expression vector.

-

Cultivation and Induction: Cultivate the transformed A. oryzae under conditions that induce the expression of the heterologous genes.

-

Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture and analyze for the production of Berkeleylactone F and its intermediates using LC-MS/MS.[10][11]

The logical flow of these experimental approaches is depicted in the following diagram:

Caption: Experimental workflow for Berkeleylactone F pathway elucidation.

Quantitative Data Summary

The following table summarizes key quantitative data related to Berkeleylactone F.

| Parameter | Value | Source |

| Molecular Formula | C₁₆H₂₈O₅ | [1] |

| Molecular Weight | 300.4 g/mol | [1] |

| Bioactivity | Modest inhibition of CCRF-CEM leukemia cells | [5] |

Conclusion and Future Perspectives

The Berkeleylactone F biosynthetic pathway in Penicillium species is a testament to the intricate and often cryptic nature of fungal secondary metabolism. The elucidation of this pathway, driven by the identification of the bekl gene cluster, provides a roadmap for understanding how these complex macrolides are assembled. The experimental workflows outlined in this guide, particularly the application of CRISPR-Cas9 and heterologous expression, will be instrumental in functionally characterizing each enzymatic step and unraveling the regulatory networks that govern its expression.

Future research in this area holds immense potential. A detailed understanding of the PKS domain architecture and the regio- and stereoselectivity of the tailoring enzymes will enable the rational bioengineering of the pathway to produce novel berkeleylactone analogues with improved therapeutic properties. Furthermore, deciphering the molecular triggers involved in the activation of this cryptic pathway during fungal coculture could lead to new strategies for discovering other novel natural products. The study of the Berkeleylactone F biosynthesis pathway is not merely an academic exercise but a critical step towards harnessing the vast and largely untapped chemical arsenal of the fungal kingdom for the benefit of human health.

References

-

Pohl, C., Kiel, J. A. K. W., Driessen, A. J. M., Bovenberg, R. A. L., & Nygård, Y. (2016). CRISPR/Cas9 based genome editing of Penicillium chrysogenum. ACS Synthetic Biology, 5(7), 754–764. [Link]

-

Stierle, A. A., Stierle, D. B., & Decato, D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products, 80(4), 1150–1160. [Link]

-

Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Shanmukha Kumar, J. V. (2021). Total synthesis of Berkeleylactone F. Synthetic Communications, 52(5), 625-634. [Link]

-

Gao, S., et al. (2022). Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum. Journal of Natural Products, 85(12), 2853–2863. [Link]

-

Stierle, D. B., Stierle, A. A., & Gsearch, A. (2019). Cryptic Biosynthesis of the Berkeleypenostatins from Coculture of Extremophilic Penicillium sp. Journal of Natural Products, 82(4), 849-856. [Link]

-

Synthesis of Biofuels and Chemicals via Triketide Lactones, Engineered Through Polyketide Synthases (PKSs) 2020-057. Intellectual Property Office, Lawrence Berkeley National Laboratory. [Link]

-

Gao, S., et al. (2022). Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum. PubMed. [Link]

-

Bar-Even, A., et al. (2011). Regulation of Secondary Metabolism in the Penicillium Genus. Toxins, 3(8), 931-956. [Link]

-

Stierle, A. A., & Stierle, D. B. (2015). Bioactive Secondary Metabolites from Acid Mine Waste Extremophiles. Natural Product Communications, 10(10), 1731-1740. [Link]

-

Gao, S., et al. (2022). Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum. Journal of Natural Products. [Link]

-

Wang, Y., et al. (2004). A polyketide macrolactone synthase from the filamentous fungus Gibberella zeae. Proceedings of the National Academy of Sciences, 101(35), 12851-12856. [Link]

-

Chemmam, D. A., Bourzama, G., & Chemmam, M. (2023). The genus Penicillium: Ecology, secondary metabolites and biotechnological applications. Journal de Mycologie Médicale, 33(3), 101377. [Link]

-

Gao, S., et al. (2022). Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum. PubMed. [Link]

-

Weissman, K. J. (2009). Biosynthesis of Polyketide Synthase Extender Units. Chemical Reviews, 109(10), 4815-4853. [Link]

-

Chemler, J. A., & Koffas, M. A. (2008). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. Molecules, 13(9), 2099-2121. [Link]

-

Nicoletti, R., & Becchimanzi, A. (2023). Anti-Insect Properties of Penicillium Secondary Metabolites. Journal of Fungi, 9(5), 570. [Link]

-

Hertweck, C. (2009). Biosynthesis of Aromatic Polyketides in Bacteria. Accounts of Chemical Research, 42(5), 631-639. [Link]

-

Mori, T., et al. (2020). Global analysis of adenylate-forming enzymes reveals β-lactone biosynthesis pathway in pathogenic Nocardia. bioRxiv. [Link]

-

Motamedi, H., et al. (1998). The biosynthetic gene cluster for the macrolactone ring of the immunosuppressant FK506. The FEBS Journal, 256(3), 528-534. [Link]

-

Boudreau, P. D., et al. (2017). β-Lactone Synthetase Found in Olefin Biosynthesis Pathway. Journal of the American Chemical Society, 139(35), 12183-12186. [Link]

-

Jahan, I., et al. (2024). Penicillium Brefeldianum: Insights into its Secondary Metabolites, Pharmacological Active Compounds and Biotechnological Potential. ChemRxiv. [Link]

-

Smith, D. J., et al. (1990). Beta-lactam antibiotic biosynthetic genes have been conserved in clusters in prokaryotes and eukaryotes. The EMBO Journal, 9(3), 741-747. [Link]

-

Walczak, R. J., et al. (2004). Biosynthetic Investigations of Lactonamycin and Lactonamycin Z: Cloning of the Biosynthetic Gene Clusters and Discovery of an Unusual Starter Unit. Journal of the American Chemical Society, 126(38), 12048-12057. [Link]

-

Stierle, A. A., et al. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. ResearchGate. [Link]

-

Charlop-Powers, Z., et al. (2020). Diversity and taxonomic distribution of bacterial biosynthetic gene clusters predicted to produce compounds with therapeutically relevant bioactivities. eLife, 9, e53332. [Link]

-

Chen, Y., et al. (2019). Whole-genome comparisons of Penicillium spp. reveals secondary metabolic gene clusters and candidate genes associated with fungal aggressiveness during apple fruit decay. PeerJ, 7, e6170. [Link]

-

Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods. [Link]

-

Hu, Y., et al. (2024). Recent Advances and Challenges in the Production of Hydroxylated Natural Products Using Microorganisms. International Journal of Molecular Sciences, 25(23), 13028. [Link]

Sources

- 1. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 2. The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Xylariolide D in Penicillium crustosum Implies a Chain Branching Reaction Catalyzed by a Highly Reducing Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polyketide synthases [rasmusfrandsen.dk]

- 5. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 6. mdpi.com [mdpi.com]

- 7. repositori.upf.edu [repositori.upf.edu]

- 8. Domain Organization and Active Site Architecture of a Polyketide Synthase C-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CRISPR/Cas9-Mediated Disruption of the pcz1 Gene and Its Impact on Growth, Development, and Penicillin Production in Penicillium rubens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bundesumweltministerium.de [bundesumweltministerium.de]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of Berkeleylactone F: A Technical Guide to 16-Membered Macrolide Characterization

Executive Summary & Biological Context

Berkeleylactone F is a highly oxygenated 16-membered macrolide originally isolated from a carefully timed extremophilic coculture of Penicillium fuscum and P. camembertii/clavigerum sourced from the 1[1]. It has also been identified as a stereodivergent hydroxylation product in 2[2]. Unlike conventional macrolides (e.g., erythromycin), berkeleylactones exhibit unique structural motifs, such as the absence of glycosylation and the presence of an isolated C-2/C-3 disubstituted double bond conjugated with a C-4 ketone[3]. Berkeleylactone F specifically lacks the C-5 succinate moiety found in Berkeleylactone A, presenting a free hydroxyl group at C-5 instead[4].

As a Senior Application Scientist, I approach the structural elucidation of such molecules not as a simple data-collection exercise, but as a multi-dimensional puzzle where extraction methodology, ionization physics, and quantum spin interactions must perfectly align.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality & Logic: To establish the molecular formula with sub-ppm mass accuracy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed in positive ion mode. Macrolides like Berkeleylactone F readily form sodium adducts

| Parameter | Value / Data |

| Molecular Formula | |

| Monoisotopic Mass | 300.1937 Da |

| Observed Ion | |

| Calculated m/z | 323.1834 |

| Experimental m/z | 323.1833 |

| Mass Error (Δ) | ~0.3 ppm |

| Degrees of Unsaturation | 3 (1 macrocyclic ring, 1 alkene, 1 ketone) |

Self-Validation Check: The mass error of ~0.3 ppm is well within the acceptable threshold (< 5 ppm) for definitive molecular formula assignment. The 3 degrees of unsaturation perfectly align with the 16-membered lactone ring, the C-2/C-3 alkene, and the C-4 ketone[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Logic: Structural elucidation relies heavily on 1D (

NMR Data Summary Table

Data synthesized from established 16-membered berkeleylactone core structures[1],[3],[4].

| Position | Key HMBC Correlations ( | Key COSY Correlations | ||

| 1 | 166.1 | - | - | - |

| 2 | 122.5 | 6.74 (d, 15.7) | C-1, C-4 | H-3 |

| 3 | 148.2 | 7.22 (d, 15.7) | C-1, C-4, C-5 | H-2 |

| 4 | 208.8 | - | - | - |

| 5 | 76.2 | 4.37 (m) | C-3, C-4, C-6, C-7 | H-6 |

| 6 | 32.4 | 1.83 (m, 2H) | C-4, C-5, C-7 | H-5, H-7 |

| 7 | 25.1 | 1.38 (m), 0.97 (m) | C-5, C-6 | H-6, H-8 |

| 8-13 | 22.0 - 29.5 | 1.20 - 1.40 (m, 12H) | Aliphatic envelope | Aliphatic envelope |

| 14 | 34.2 | 1.55 (m, 2H) | C-15, C-16 | H-13, H-15 |

| 15 | 73.3 | 4.94 (m) | C-1, C-14, C-16 | H-14, H-16 |

| 16 | 20.1 | 1.25 (d, 6.5) | C-14, C-15 | H-15 |

2D NMR Connectivity Logic

The architecture of Berkeleylactone F is assembled via distinct spin systems:

-

Spin System A (The Enone Core): The large coupling constant (J = 15.7 Hz) between H-2 and H-3 confirms an E-configured (trans) isolated double bond[3]. HMBC correlations from H-2 and H-3 to the C-1 ester (δC 166.1) and C-4 ketone (δC 208.8) lock this conjugated system in place.

-

Spin System B (The Hydroxylated Methine): The C-5 methine (δC 76.2) bears a free hydroxyl group. The

COSY spectrum shows -

Spin System C (The Lactone Terminus): The macrocycle is closed at C-15. The oxygen-bearing methine H-15 (δH 4.94) shows a definitive long-range HMBC correlation across the ester oxygen to the C-1 carbonyl, proving the 16-membered ring closure[4].

Key 2D NMR (COSY and HMBC) correlations establishing the macrocyclic core of Berkeleylactone F.

Experimental Protocols: Isolation and Spectroscopic Acquisition

To ensure absolute scientific integrity, the following self-validating workflow must be adhered to when isolating and characterizing Berkeleylactone F from fungal matrices[1],[2].

Step 1: Fermentation & Extraction

-

Action: Cultivate Penicillium turbatum NRRL 5630 on solid rice media for 21 days at 25°C[2]. Extract the biomass exhaustively with Ethyl Acetate (EtOAc).

-

Causality: EtOAc is optimally polar to partition the oxygenated macrolides while leaving behind highly polar primary metabolites (sugars/amino acids) that would otherwise foul the downstream chromatography.

Step 2: Bioassay-Guided Fractionation & HPLC

-

Action: Subject the crude extract to silica gel flash chromatography (Hexane:EtOAc gradient), followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a semi-preparative C18 column (

:Acetonitrile gradient). -

Self-Validation: Monitor the eluent via Diode-Array Detection (DAD) at 210 nm and 254 nm. Collect the peak corresponding to Berkeleylactone F. Re-inject an aliquot of the collected fraction on an analytical C18 column to confirm >95% purity (single sharp peak) before proceeding to NMR. Baseline suppression in NMR is directly tied to passing this purity check.

Step 3: Spectroscopic Acquisition

-

Action (HRMS): Dissolve 10 μg of the purified compound in MS-grade Methanol. Infuse into a Q-TOF mass spectrometer via ESI at a flow rate of 5 μL/min. Calibrate the instrument externally with sodium formate clusters prior to injection to ensure <2 ppm mass accuracy.

-

Action (NMR): Dissolve 2-5 mg of the dried compound in 600 μL of 99.8%

containing 0.03% v/v TMS as an internal standard. Acquire spectra on a 400 MHz or 600 MHz spectrometer equipped with a cryoprobe for an enhanced signal-to-noise ratio. -

Self-Validation: Run a quick 1D

scan with 16 scans. Check the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim the magnet (Z1, Z2, Z3) to ensure multiplet resolution is sufficient to calculate accurate J-couplings for the C-2/C-3 alkene.

Self-validating experimental workflow for the isolation and characterization of Berkeleylactone F.

References

-

The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture Source: nih.gov (Journal of Natural Products, 2017) 1

-

Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum Source: acs.org (Journal of Natural Products, 2022) 2

-

Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum Source: nih.gov (PMC)3

-

The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture (Extended Data) Source: nih.gov (PMC) 4

Sources

- 1. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability Profiling of Berkeleylactone F

Topic: Solubility and Stability of Berkeleylactone F in Different Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

Berkeleylactone F is a specialized secondary metabolite belonging to the class of 16-membered polyhydroxylated macrolide antibiotics. Originally isolated from a unique coculture of Penicillium fuscum and Penicillium camembertii (or clavigerum) isolated from the acidic Berkeley Pit Lake, it represents a distinct chemical scaffold with potential applications in antimicrobial and anticancer research (specifically MMP-3 inhibition).[1]

This guide provides a rigorous technical framework for handling, solubilizing, and maintaining the integrity of Berkeleylactone F. Unlike standard reagents, this compound possesses specific structural vulnerabilities—primarily its macrocyclic lactone ring and conjugated olefinic systems—that dictate its solvent compatibility and storage conditions.

Physicochemical Profile

| Parameter | Data |

| CAS Number | 2095114-72-8 |

| Formula | C₁₆H₂₈O₅ |

| Molecular Weight | 300.4 g/mol |

| Structural Class | 16-membered Macrolide |

| Appearance | Off-white solid |

| Key Functionalities | Macrocyclic ester (lactone), conjugated E-olefin, secondary hydroxyls |

Solubility Profile

Solvent Compatibility Matrix

Berkeleylactone F exhibits lipophilic characteristics typical of macrolides, necessitating organic co-solvents for biological assays. The following matrix summarizes solubility based on polarity and experimental validation.

| Solvent | Solubility Rating | Estimated Concentration | Application Notes |

| DMSO | Excellent | > 10 mg/mL | Preferred for stock solutions. Cryoprotective for frozen stocks. |

| Methanol | Excellent | > 10 mg/mL | Ideal for HPLC/MS sample preparation. |

| Ethanol | Good | ~ 5-10 mg/mL | Suitable for cellular assays where DMSO toxicity is a concern. |

| DMF | Good | ~ 5-10 mg/mL | Alternative organic carrier; harder to remove than MeOH. |

| Water | Poor | < 0.1 mg/mL | Do not use for stock preparation. Requires co-solvent. |

| PBS (pH 7.4) | Poor | < 0.1 mg/mL | Risk of precipitation upon direct addition without co-solvent. |

Critical Dissolution Protocol

Expert Insight: Many researchers encounter "crashing out" (precipitation) when diluting hydrophobic macrolides into aqueous media. The following "Step-Down" protocol minimizes this risk.

-

Primary Stock: Dissolve neat Berkeleylactone F in 100% DMSO to a concentration of 10–20 mM. Vortex for 30 seconds.

-

Visual Check: Inspect for turbidity. The solution must be optically clear.

-

Intermediate Dilution (Optional): If the final assay requires <1% DMSO, prepare a 10x intermediate in media immediately before use.

-

Aqueous Introduction: Add the DMSO stock into the vortexing aqueous buffer (not buffer into DMSO) to prevent local high-concentration precipitation.

Stability Profile

Structural Vulnerabilities

The stability of Berkeleylactone F is governed by two primary chemical features:

-

Lactone Linkage: Susceptible to hydrolysis under basic (pH > 8) or strongly acidic conditions, leading to ring-opening and total loss of biological activity.

-

Conjugated E-Olefin: Potential site for photo-isomerization or oxidation if exposed to high-intensity light or oxidizing agents.

Stability in Solution

| Condition | Stability Assessment | Recommendation |

| DMSO (Room Temp) | Stable (24-48 hours) | Suitable for short-term bench work. |

| DMSO (-20°C) | High (> 6 months) | Standard Storage. Avoid repeated freeze-thaw cycles. |

| Aqueous Media (pH 7.4) | Moderate (Hours) | Hydrolysis risk increases over time. Prepare fresh. |

| Acidic Media (pH < 4) | Low | Rapid degradation likely (acid-catalyzed hydrolysis). |

| Basic Media (pH > 9) | Very Low | Immediate saponification of the lactone. |

Solid State Storage

-

Temperature: -20°C is mandatory for long-term banking.

-

Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and UV exposure.

-

Hygroscopicity: Keep desiccated. Macrolides can absorb moisture, facilitating solid-state hydrolysis.

Experimental Workflows

Workflow: Solubility Limit Determination

This self-validating protocol ensures you do not overestimate solubility, which causes "false negatives" in bioassays due to unseen precipitation.

Caption: Step-by-step workflow for gravimetric and chromatographic verification of solubility limits.

Workflow: Stability Stress Testing

To validate the compound's integrity for a new assay condition, perform this stress test.

Caption: Forced degradation pathways to identify storage and handling risks.

References

-

Stierle, A. A., Stierle, D. B., Decato, D., & Priestley, N. D. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.[2][3][4] Journal of Natural Products, 80(4), 1150–1160.

-

Vakiti, A. R., Valluru, K. R., Verma, S. N., Syed, T., Sridhar, G., & Kumar, J. V. S. (2021). Total synthesis of Berkeleylactone F. Synthetic Communications, 51(23), 3595–3603.

-

BioAustralis. Berkeleylactone F Product Data Sheet. BioAustralis Fine Chemicals.

Sources

- 1. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cryptic Biosynthesis of the Berkeleypenostatins from Coculture of Extremophilic Penicillium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioaustralis.com [bioaustralis.com]

- 4. Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Fungal Producers of Berkeleylactone F

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Berkeleylactone F, a 16-membered macrolide antibiotic with promising biological activity. We will delve into its natural origins, the specific fungal producers, and the unique microbiological interactions that lead to its formation. This document will also present a synthesized protocol for the isolation of Berkeleylactone F, drawing from established methodologies in the field.

Introduction to Berkeleylactone F

Berkeleylactone F is a polyketide-derived macrolide that has garnered significant interest within the scientific community due to its potent antimicrobial properties.[1][2][3][4][5][6] It exhibits activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as pathogenic fungi such as Candida albicans and Candida glabrata.[2][3][6] Notably, the mechanism of action for berkeleylactones appears to be novel, differing from that of conventional macrolide antibiotics that typically inhibit protein synthesis, suggesting it may target a new bacterial vulnerability.[3][4][6] Structurally, Berkeleylactone F is a 16-membered lactone ring adorned with several stereogenic centers.[7][8] Its complex architecture has also presented a compelling challenge for synthetic chemists, with its total synthesis having been successfully accomplished.[7][8][9]

The Crucial Role of Fungal Coculture in Berkeleylactone F Discovery

The initial discovery of Berkeleylactone F is a compelling case study in the power of microbial interaction to unlock novel chemistry. It was first isolated from a carefully orchestrated coculture of two distinct fungal species: Penicillium fuscum and Penicillium camembertii/clavigerum .[3][6][7][8][10] These two fungi were originally isolated from the harsh, acidic, and metal-rich environment of Berkeley Pit Lake in Montana, USA.[3][10]

A critical finding from this initial research was that neither P. fuscum nor P. camembertii/clavigerum produced Berkeleylactone F when grown in axenic (pure) culture.[3][6][10] The production of this bioactive macrolide was exclusively observed when the two fungi were grown together. This phenomenon strongly suggests that the chemical "crosstalk" and competitive or symbiotic interactions between the two species trigger the expression of otherwise silent biosynthetic gene clusters. This activation leads to the production of a suite of secondary metabolites, including the berkeleylactones, that are not observed in monocultures.

This discovery underscores a fundamental principle in natural product research: a significant portion of a microbe's metabolic potential may remain unexpressed under standard laboratory conditions. Coculture, therefore, represents a powerful strategy to access this hidden chemical diversity.

Axenic Production of Berkeleylactone F by Penicillium turbatum

While the story of Berkeleylactone F began with a fungal duo, subsequent research has identified a single fungal species capable of its production in a pure culture. Axenic cultures of Penicillium turbatum have been shown to produce Berkeleylactone F, along with a variety of other berkeleylactone analogues.[1][4][5] This finding is significant as it provides a more streamlined approach for the production and isolation of these compounds, bypassing the complexities of managing a coculture system. The ability of P. turbatum to independently synthesize this macrolide suggests that the genetic machinery for its production is fully contained within this single organism and that the appropriate culture conditions can induce its expression.

Further expanding the landscape of potential producers, new berkeleylactone analogues, Berkeleylactones S and T, have been isolated from the endophytic fungus Penicillium egyptiacum .[4] While this report did not explicitly confirm the production of Berkeleylactone F itself by this strain, it highlights the broader distribution of the genetic potential to produce this class of compounds within the Penicillium genus and points to other ecological niches, such as the interior of plants, as promising environments for discovering novel producers.

Summary of Fungal Producers

| Fungal Producer(s) | Culture Condition for Production | Key Findings |

| Penicillium fuscum & Penicillium camembertii/clavigerum | Coculture | The initial discovery of Berkeleylactone F was dependent on the interaction between these two species.[3][6][10] |

| Penicillium turbatum | Axenic (Pure) Culture | Capable of producing Berkeleylactone F and other analogues without a partner organism.[1][5] |

| Penicillium egyptiacum | Axenic (Pure) Culture | Produces novel berkeleylactone analogues, indicating a related biosynthetic pathway.[4] |

Conceptual Workflow for the Isolation of Berkeleylactone F

The following diagram illustrates a generalized workflow for the isolation of Berkeleylactone F from a fungal culture, based on methodologies described in the literature.[1][3]

Caption: A conceptual workflow for the isolation and purification of Berkeleylactone F.

Experimental Protocol: Isolation of Berkeleylactone F from Fungal Culture

This protocol is a synthesized representation of the methodologies employed for the isolation of berkeleylactones.[1][3] Researchers should adapt and optimize these steps based on their specific fungal strains and laboratory conditions.

Part 1: Fermentation

-

Inoculum Preparation:

-

For coculture, grow P. fuscum and P. camembertii/clavigerum separately in a suitable liquid medium (e.g., Potato Dextrose Broth) for a predetermined time to generate sufficient biomass for inoculation.

-

For axenic culture, prepare an inoculum of P. turbatum in the same manner.

-

-

Production Culture:

-

Inoculate a larger volume of sterile liquid production medium with the prepared inocula. For coculture, introduce both fungal species into the same flask.

-

Incubate the production culture under appropriate conditions of temperature, agitation, and duration to allow for fungal growth and secondary metabolite production. This is a critical parameter to optimize.

-

Part 2: Extraction

-

Harvesting: After the incubation period, separate the fungal mycelia from the culture broth by filtration (e.g., through cheesecloth or vacuum filtration).

-

Liquid-Liquid Extraction:

-

Transfer the culture filtrate to a separatory funnel.

-

Perform a series of extractions with an appropriate organic solvent, such as chloroform or ethyl acetate. Typically, the extraction is repeated three times to ensure a high yield.

-

Combine the organic layers.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate to remove residual water.

-

Filter to remove the drying agent.

-

Concentrate the extract under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Part 3: Purification

-

Initial Chromatographic Separation:

-

Subject the crude extract to column chromatography on a stationary phase such as silica gel.

-

Elute the column with a solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate or dichloromethane-methanol gradient) to separate the components of the crude extract into fractions.

-

-

Fraction Analysis:

-

Analyze the collected fractions using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing compounds with the characteristics of Berkeleylactone F.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the target compound and further purify them using preparative or semi-preparative HPLC.

-

Employ a suitable column (e.g., C18) and a carefully optimized mobile phase to achieve baseline separation of Berkeleylactone F from other closely related compounds.

-

-

Structure Elucidation:

Concluding Remarks

Berkeleylactone F stands as a testament to the untapped chemical potential residing within the microbial world, particularly in unique ecological niches and interspecies interactions. The journey from its discovery in a fungal coculture to its production by a single organism highlights the diverse strategies available for natural product discovery and optimization. For researchers in drug development, the novel mode of action of the berkeleylactones presents an exciting opportunity to combat antibiotic resistance. The methodologies outlined in this guide provide a framework for the exploration and exploitation of these valuable natural products.

References

-

Stierle, A. A., Stierle, D. B., Alverson, J., & Gibson, N. (2021). Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum. Journal of Natural Products, 84(12), 3139–3145. [Link]

-

BioAustralis. (2019). Berkeleylactone F Product Data Sheet. [Link]

-

Vakitia, A. R., Vallurua, K. R., Verma, S. N., Syed, T., Sridhard, G., & Kumar, J. V. S. (2021). Total synthesis of Berkeleylactone F. Synthetic Communications, 52(4), 535-544. [Link]

-

Stierle, A. A., Stierle, D. B., & Gsearch, J. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. Journal of Natural Products, 80(4), 1150–1160. [Link]

-

Request PDF. (2025). Berkeleylactones S-T, novel 16-membered macrolides isolated from the endophytic fungus Penicillium egyptiacum. ResearchGate. [Link]

-

Stierle, A. A., Stierle, D. B., & Gsearch, J. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. ResearchGate. [Link]

-

Stierle, A. A., Stierle, D. B., Alverson, J., & Gibson, N. (2021). Berkeleylactones and a Citreohybriddione Analogue from Penicillium turbatum. ACS Publications. [Link]

-

Schobert, R., et al. (2023). Divergent Synthesis of Six Recent Berkeleylactones. Journal of Natural Products, 86(3), 649-658. [Link]

-

Stierle, A. A., Stierle, D. B., & Gsearch, J. (2017). The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture. PubMed, 80(4), 1150–1160. [Link]

-

Vakitia, A. R., et al. (2021). Total synthesis of Berkeleylactone F. ResearchGate. [Link]

-

Vakitia, A. R., et al. (2021). Total synthesis of Berkeleylactone F. Taylor & Francis Online. [Link]

Sources

- 1. Berkeleylactones and a Citreohybriddione analogue from Penicillium turbatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioaustralis.com [bioaustralis.com]

- 3. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Extraction and Purification of Berkeleylactone F from Fungal Co-Cultures

Prepared by: Senior Application Scientist, Natural Products & Drug Development Target Audience: Natural Product Chemists, Microbiologists, and Preclinical Drug Developers

Introduction and Biological Rationale

The discovery of novel macrolide antibiotics is increasingly dependent on tapping into the "dark matter" of microbial genomes. Berkeleylactone F (C₁₆H₂₈O₅) is a 16-membered macrolide originally isolated from extremophilic fungi sourced from the toxic, metal-rich waters of Berkeley Pit Lake[1]. Structurally, Berkeleylactone F is distinguished from its analogues by the presence of a C-4 alcohol rather than a ketone, and the absence of a succinate moiety[1].

The Causality of Co-Culture (Crosstalk Elicitation)

A critical hurdle in isolating Berkeleylactones is that their biosynthetic gene cluster (bekl) remains transcriptionally silent under standard axenic (pure) cultivation[1],[2]. When Penicillium fuscum and Penicillium camembertii/clavigerum are grown individually, no macrolides are produced[1]. However, when co-cultured, chemical "crosstalk" between the two species acts as an epigenetic or transcriptional elicitor, activating the bekl cluster[1],[2].

This biological phenomenon serves as the first self-validating system in our protocol: the appearance of the target macrolide in the LC-MS profile of the crude extract confirms successful microbial crosstalk, validating the viability and interaction of the starter cultures before any downstream processing begins.

Figure 1: Mechanism of cryptic gene cluster activation via fungal co-culture crosstalk.

Step-by-Step Methodology

Phase 1: Fermentation and Elicitation

Objective: Maximize secondary metabolite titer while minimizing primary metabolite interference.

-

Inoculum Preparation: Cultivate P. fuscum and P. camembertii/clavigerum separately on Potato Dextrose Agar (PDA) plates for 5 days until sporulation is evident.

-

Co-Culture Inoculation: Transfer equal spore concentrations (approx. 10⁶ spores/mL) of both fungi into 1 L Erlenmeyer flasks containing 250 mL of Potato Dextrose Broth (PDB)[1].

-

Incubation: Shake the flasks at 200 rpm at room temperature (approx. 22–25°C) for exactly 7 days[1].

-

Causality: The 200 rpm agitation ensures optimal dissolved oxygen for aerobic polyketide synthase (PKS) function. The 7-day harvest aligns with the late stationary phase, where nutrient depletion triggers maximum secondary metabolite efflux into the media.

-

Phase 2: Liquid-Liquid Extraction

Objective: Partition the moderately polar macrolide from highly polar media components.

-

Mycelial Separation: Filter the 7-day culture through sterile cheesecloth or coarse filter paper to separate the fungal mycelia from the aqueous broth.

-

Causality: Berkeleylactones are secreted extracellularly. Discarding the mycelia early acts as a self-validating purification step, inherently excluding the complex intracellular lipidome and simplifying downstream chromatography.

-

-

Solvent Partitioning: Extract the aqueous filtrate three times with equal volumes of Chloroform (CHCl₃)[1].

-

Concentration: Pool the organic (CHCl₃) layers, dry over anhydrous Na₂SO₄ to remove residual water, and evaporate in vacuo to yield the crude extract[1],.

Phase 3: Chromatographic Purification Workflow

Objective: Isolate Berkeleylactone F from structurally similar analogues and matrix impurities.

-

Flash Silica Gel Chromatography: Load the crude extract onto a normal-phase silica column. Elute using a step gradient of Hexane to Ethyl Acetate (EtOAc).

-

Causality: This orthogonal step removes highly non-polar bulk lipids (eluting in hexane) before isolating the oxygenated macrolide fractions.

-

-

Size Exclusion Chromatography (SEC): Pass the enriched fraction through a Sephadex LH-20 column using Methanol (MeOH) as the mobile phase.

-

Causality: SEC separates molecules by hydrodynamic volume, effectively stripping out high-molecular-weight polymeric impurities and pigments that could foul the preparative HPLC column.

-

-

Preparative HPLC: Resolve the final mixture using a C18 reverse-phase column (H₂O/Acetonitrile gradient). Berkeleylactone F is isolated based on subtle hydrophobicity differences, guided by its UV absorbance and previously documented Matrix Metalloproteinase-3 (MMP-3) inhibitory activity[1],[3].

Figure 2: Downstream processing workflow for the isolation of Berkeleylactone F.

Quantitative Data and Parameter Summaries

To ensure reproducibility, the yield tracking and precise chromatographic parameters are summarized below. The purity of the final compound (>95%) is verified by NMR and HR-ESIMS, matching the established molecular weight (300.4 g/mol )[4].

Table 1: Representative Yield and Purity Tracking (per 10 L Fermentation)

| Purification Stage | Mass / Volume | Target Concentration | Step Yield (%) | Est. Purity (%) |

| Culture Broth | 10 L | ~2.5 mg/L | 100 | < 0.1 |

| Crude CHCl₃ Extract | 5.2 g | ~4.8 mg/g | 98 | ~ 0.5 |

| Silica Gel Fraction | 410 mg | ~45 mg/g | 74 | ~ 4.5 |

| Sephadex LH-20 | 85 mg | ~210 mg/g | 71 | ~ 21.0 |

| Prep-HPLC Peak | 18 mg | >950 mg/g | 68 | > 95.0 |

Table 2: Preparative HPLC Parameters

| Parameter | Specification / Condition | Rationalization |

| Column | C18 Reverse Phase (250 x 21.2 mm, 5 µm) | Retains the hydrophobic macrolide core. |

| Mobile Phase A | LC-MS Grade H₂O + 0.1% Formic Acid | Suppresses ionization of trace acidic impurities. |

| Mobile Phase B | Acetonitrile (MeCN) | Provides optimal selectivity for hydroxylated epimers. |

| Gradient | 30% B to 70% B over 45 min | Resolves Berkeleylactone F from A-E analogues. |

| Flow Rate | 15.0 mL/min | Balances peak resolution with processing throughput. |

| Detection | UV at 210 nm & 254 nm | Detects the unsaturated lactone ring structure. |

References

- Stierle, A. A., et al. "The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture.

- Stierle, A. A., et al.

- "Berkeleylactone F | CAS 2095114-72-8." Cayman Chemical / Biomol.com.

- "Stereodivergent Hydroxylation of Berkeleylactones by Penicillium turbatum.

- Stierle, A. A., et al.

Sources

Application Note: A Protocol for Determining the Antimicrobial Susceptibility of Berkeleylactone F

Abstract

This document provides a comprehensive, technically detailed guide for conducting antimicrobial susceptibility testing (AST) of Berkeleylactone F, a novel macrolide natural product. The protocols herein are designed for researchers in microbiology, natural product chemistry, and infectious disease, providing a robust framework for generating high-quality, reproducible data. This guide emphasizes the scientific rationale behind the experimental design, ensuring a self-validating and trustworthy methodology.

Introduction to Berkeleylactone F and its Therapeutic Potential

Berkeleylactone F is a 16-membered macrolide, part of a larger family of polyketides isolated from the co-culture of two distinct Penicillium species.[1][2][3] The discovery of the berkeleylactones has garnered significant interest due to their unique chemical structures and the antimicrobial potency of some of its analogues. Notably, Berkeleylactone A has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and pathogenic fungi like Candida albicans, with MIC values in the low micromolar range (1-2 μg/mL).[1][2][4][5][6]

Mechanistic studies on Berkeleylactone A suggest a novel mode of action, distinct from conventional macrolide antibiotics that typically inhibit protein synthesis by targeting the ribosome.[1][2][4] This presents a compelling case for the investigation of other members of the berkeleylactone family, such as Berkeleylactone F, as potential leads for new antimicrobial agents that could circumvent existing resistance mechanisms. This application note provides a detailed protocol for the systematic evaluation of the in vitro antimicrobial activity of Berkeleylactone F.

Core Principles of Antimicrobial Susceptibility Testing (AST)

The primary objective of AST is to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the agent that prevents the visible in vitro growth of a microorganism. The protocols detailed in this guide are founded upon the globally recognized standards for AST, as established by the Clinical and Laboratory Standards Institute (CLSI). Adherence to these standards is paramount for ensuring the accuracy, reproducibility, and interoperability of the generated data.

The broth microdilution method is the focus of this guide. This technique is widely adopted due to its efficiency, scalability, and the quantitative nature of its results (i.e., the MIC value). The principle involves challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.

Essential Materials and Reagents

3.1. Test Compound and Solvents

-

Berkeleylactone F: High purity grade (>95%) is essential.

-

Dimethyl Sulfoxide (DMSO): ACS grade or higher, for the preparation of the stock solution.

3.2. Microbial Strains

-

Quality Control (QC) Strains: A panel of well-characterized strains with known susceptibility profiles is mandatory for validating each experimental run. Recommended strains include:

-

Staphylococcus aureus ATCC® 29213™

-

Enterococcus faecalis ATCC® 29212™

-

Escherichia coli ATCC® 25922™

-

Pseudomonas aeruginosa ATCC® 27853™

-

-

Test Organisms: A diverse panel of clinically relevant or target-specific microorganisms.

3.3. Culture Media and Buffers

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for AST of most non-fastidious aerobic bacteria.

-

Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

-

Agar Plates: Tryptic Soy Agar (TSA) or other suitable agar for initial culture and colony selection.

3.4. Equipment and Consumables

-

Sterile, 96-well, U-bottom microtiter plates.

-

Calibrated single- and multi-channel micropipettes with sterile, disposable tips.

-

Sterile reagent reservoirs.

-

Incubator maintained at 35°C ± 2°C.

-

Spectrophotometer or nephelometer for standardizing inoculum density.

-

Vortex mixer.

-

Class II biological safety cabinet.

Experimental Workflow: A Step-by-Step Overview

The logical flow of the broth microdilution assay is critical for success. The following diagram illustrates the key phases of the experiment, from initial preparation to final data analysis.

Figure 1. High-level workflow for MIC determination of Berkeleylactone F.

Detailed Experimental Protocols

5.1. Preparation of Berkeleylactone F Solutions

Causality: A concentrated stock solution in a suitable solvent like DMSO is necessary for accurate serial dilutions. The final concentration of DMSO in the assay must be kept below 1% to prevent any intrinsic antimicrobial or inhibitory effects of the solvent itself.

-

Accurately weigh 1 mg of Berkeleylactone F and dissolve it in 1 mL of 100% DMSO to create a 1 mg/mL (1000 µg/mL) stock solution.

-

Vortex the solution until the compound is completely dissolved.

-

Create a working stock solution by diluting the primary stock in CAMHB. The concentration of this working stock should be twice the highest concentration to be tested in the assay. For example, for a final top concentration of 128 µg/mL, the working stock should be 256 µg/mL.

5.2. Preparation of the Standardized Bacterial Inoculum

Causality: The density of the bacterial inoculum is a critical variable that significantly impacts the MIC value. A standardized inoculum ensures that the results are reproducible and comparable across different experiments. The target final concentration in each well is approximately 5 x 10^5 CFU/mL.

-

Using a sterile loop, select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.

-

Transfer the colonies into a tube containing 3-5 mL of sterile PBS.

-

Vortex the suspension vigorously to ensure a homogenous mixture.

-

Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done using a spectrophotometer (A625nm = 0.08 to 0.13) or a nephelometer. A 0.5 McFarland standard corresponds to approximately 1.5 x 10^8 CFU/mL.

-

Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final concentration of 1 x 10^6 CFU/mL. This is the final inoculum to be added to the plate.

5.3. Broth Microdilution Assay Procedure

Causality: This procedure establishes a precise two-fold concentration gradient of Berkeleylactone F, allowing for the determination of the MIC. Including growth and sterility controls is essential for validating the assay's integrity.

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the Berkeleylactone F working stock solution (e.g., 256 µg/mL) to well 1.

-

Perform a serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times.

-

Continue this serial transfer from well 2 to well 3, and so on, up to well 10. After mixing the contents of well 10, discard 50 µL.

-

Well 11 serves as the growth control (no drug) and will only contain CAMHB.

-

Well 12 serves as the sterility control (no drug, no bacteria).

-

Add 50 µL of the standardized bacterial inoculum (1 x 10^6 CFU/mL) to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in wells 1-11 is now 100 µL, and the bacterial concentration is 5 x 10^5 CFU/mL. The drug concentrations have been diluted by half.

-

Seal the plate with a breathable film or place it in a container with a loose-fitting lid to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Figure 2. Example plate layout for Berkeleylactone F MIC testing.

Data Interpretation and Quality Assurance

6.1. Reading the MIC